molecular formula C20H19F2N5O B610688 SAR629 CAS No. 1221418-42-3

SAR629

Cat. No.: B610688
CAS No.: 1221418-42-3
M. Wt: 383.4028
InChI Key: UIOVHJYJUUSVIG-UHFFFAOYSA-N
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Description

SAR629 is a complex organic compound that features a piperazine ring substituted with a triazole moiety and bis(4-fluorophenyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR629 typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the triazole moiety and the bis(4-fluorophenyl)methyl groups. Common reagents used in these reactions include triazole derivatives, fluorobenzene, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

SAR629 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

SAR629 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of SAR629 involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can bind to metal ions or active sites in enzymes, inhibiting their activity. The bis(4-fluorophenyl)methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Flusilazole: A triazole fungicide with a similar structure but different functional groups.

    1-Bis(4-fluorophenyl)methyl piperazine: A related compound with a simpler structure.

Uniqueness

SAR629 is unique due to its combination of a piperazine ring, triazole moiety, and bis(4-fluorophenyl)methyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

1221418-42-3

Molecular Formula

C20H19F2N5O

Molecular Weight

383.4028

IUPAC Name

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(1,2,4-triazol-1-yl)methanone

InChI

InChI=1S/C20H19F2N5O/c21-17-5-1-15(2-6-17)19(16-3-7-18(22)8-4-16)25-9-11-26(12-10-25)20(28)27-14-23-13-24-27/h1-8,13-14,19H,9-12H2

InChI Key

UIOVHJYJUUSVIG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N4C=NC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR-629;  SAR629;  SAR 629.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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